molecular formula C10H19ClO3S B13628482 3-(Cyclopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride

3-(Cyclopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride

Cat. No.: B13628482
M. Wt: 254.77 g/mol
InChI Key: BWAQQEYIPFCKTQ-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a cyclopentyloxy group attached to a dimethylpropane backbone, with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Cyclopentyloxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(Cyclopentyloxy)-2,2-dimethylpropane-1-sulfonic acid+Thionyl chloride3-(Cyclopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-(Cyclopentyloxy)-2,2-dimethylpropane-1-sulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-(Cyclopentyloxy)-2,2-dimethylpropane-1-sulfonic acid+Thionyl chloride→3-(Cyclopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfinyl or sulfhydryl group using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Sulfonamide derivatives: Formed by reaction with amines.

    Sulfonate ester derivatives: Formed by reaction with alcohols.

    Sulfonothioate derivatives: Formed by reaction with thiols.

Scientific Research Applications

3-(Cyclopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules to study protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may modify amino acid residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.

    Benzenesulfonyl chloride: Contains a benzene ring instead of a cyclopentyloxy group.

    Tosyl chloride (p-toluenesulfonyl chloride): Features a toluene group and is commonly used in organic synthesis.

Uniqueness

3-(Cyclopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the presence of the cyclopentyloxy group, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

IUPAC Name

3-cyclopentyloxy-2,2-dimethylpropane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c1-10(2,8-15(11,12)13)7-14-9-5-3-4-6-9/h9H,3-8H2,1-2H3

InChI Key

BWAQQEYIPFCKTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1CCCC1)CS(=O)(=O)Cl

Origin of Product

United States

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